tert-Butyl 3-bromo-4-isopropoxybenzoate
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Overview
Description
tert-Butyl 3-bromo-4-isopropoxybenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl group, a bromine atom, and an isopropoxy group attached to a benzoate core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-4-isopropoxybenzoate typically involves the esterification of 3-bromo-4-isopropoxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Nucleophilic Substitution: The bromine atom in tert-Butyl 3-bromo-4-isopropoxybenzoate can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
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Oxidation and Reduction
Oxidation: The isopropoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 3-bromo-4-isopropoxybenzoate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as inhibitors or modulators of specific enzymes or receptors, making them candidates for drug development.
Industry
In the chemical industry, this compound is used in the synthesis of specialty chemicals and polymers
Mechanism of Action
The mechanism by which tert-Butyl 3-bromo-4-isopropoxybenzoate exerts its effects depends on the specific reaction or application. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-bromo-4-methoxybenzoate
- tert-Butyl 3-chloro-4-isopropoxybenzoate
- tert-Butyl 3-bromo-4-ethoxybenzoate
Uniqueness
tert-Butyl 3-bromo-4-isopropoxybenzoate is unique due to the combination of its tert-butyl, bromine, and isopropoxy groups. This combination imparts distinct reactivity and physical properties compared to its analogs. For example, the isopropoxy group provides steric hindrance, influencing the compound’s reactivity in substitution reactions.
Properties
IUPAC Name |
tert-butyl 3-bromo-4-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c1-9(2)17-12-7-6-10(8-11(12)15)13(16)18-14(3,4)5/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEORZOZGCKZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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